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Compound of Interest

Compound Name: Galanin (1-13)-spantide I

Cat. No.: B12428320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The neuropeptide galanin, through its interaction with three G-protein coupled receptors

(GalR1, GalR2, and GalR3), modulates a wide array of physiological processes, including pain

perception, neuroprotection, and metabolism. The development of chimeric galanin peptides,

which combine fragments of galanin with portions of other neuropeptides, has emerged as a

promising strategy to create receptor subtype-selective ligands with unique pharmacological

profiles. This guide provides a comparative analysis of the structure-activity relationships of

various chimeric galanin peptides, supported by experimental data and detailed methodologies.

Comparative Analysis of Chimeric Galanin Peptide
Performance
The pharmacological profiles of chimeric galanin peptides are largely determined by the

specific fragments of galanin and the partner peptide they incorporate. The N-terminal fragment

of galanin, particularly residues (1-13), is crucial for receptor binding and activation. Chimeras

incorporating this region often retain high affinity for galanin receptors. The C-terminal

fragment, derived from peptides like Neuropeptide Y (NPY) or Substance P, can significantly

influence receptor selectivity and functional activity, leading to agonists, antagonists, or biased

ligands.
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Chimeric peptides combining the N-terminal fragment of galanin with C-terminal fragments of

NPY have been extensively studied. These chimeras often exhibit high affinity for both galanin

and NPY receptors, with their selectivity profile being dependent on the precise composition of

the peptide.
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Peptide
ID

Sequence

GalR1
Affinity
(Ki/IC50,
nM)

GalR2
Affinity
(Ki/IC50,
nM)

GalR3
Affinity
(Ki/IC50,
nM)

Function
al Activity

Referenc
e

M32

Galanin(1-

13)-

NPY(25-

36)amide

<1[1][2] <10[1][2] -

Weak

antagonist

at

adenylate

cyclase[1]

[2]

[1][2]

M242

Galanin(1-

13)-[D-

Trp32]-

NPY(25-

36)amide

<1[1][2] <10[1][2] -

Potent

biphasic

regulator of

adenylate

cyclase[1]

[2]

[1][2]

M69A

Galanin(1-

13)-Lys-

[εNH-Gly-

NPY(4-

1)]NPY(25-

36)

Equipotent

with

galanin

(hypothala

mic

binding)[3]

- -

Agonist (rat

jejunum

contraction

)[3]

[3]

M88

Galanin(1-

12)-Ala-

NPY(25-

36)

Equipotent

with

galanin

(hypothala

mic

binding)[3]

- -

Agonist (rat

jejunum

contraction

)[3]

[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M120

Galanin(1-

13)-

NPY(14-

36)

~10-fold

less potent

than

galanin

(hypothala

mic

binding)[3]

- - Inactive[3] [3]

Table 1: Comparative binding affinities and functional activities of Galanin-NPY chimeric

peptides. "-" indicates data not available.

Galanin-Substance P Chimeras
The fusion of the N-terminal galanin fragment with the C-terminal portion of Substance P has

led to the development of the first reported galanin receptor antagonists.

Peptide ID Sequence

Galanin
Receptor
Affinity (KD,
nM)

Functional
Activity

Reference

Galantide (M15)

Galanin(1-12)-

Pro-Substance

P(5-11)amide

KD1 < 0.1, KD2

≈ 6 (rat

hypothalamus)[4]

Antagonist[4] [4]

Table 2: Binding affinity and functional activity of the Galanin-Substance P chimeric peptide,

Galantide. Data is for a mixed population of galanin receptors in rat hypothalamus.

Other Chimeric and Modified Galanin Peptides
Modifications to the N-terminal galanin fragment and chimeras with other peptides have been

explored to enhance receptor selectivity and stability.
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Peptide
ID

Sequence

GalR1
Affinity
(Ki/IC50,
nM)

GalR2
Affinity
(Ki/IC50,
nM)

GalR3
Affinity
(Ki/IC50,
nM)

Function
al Activity

Referenc
e

AR-M1896
Galanin(2-

11)
-

Selective

Agonist
-

Pronocicep

tive[5]
[5]

AR-M961

[Sar1, D-

Ala12]Gala

nin(1-16)-

NH2

High

Affinity

Agonist

High

Affinity

Agonist

-
Antiallodyni

c[5]
[5]

GAL(1-13)-

[Ala10,11]

ET-1(6-21)-

NH2

Galanin(1-

13)-

[Ala10,11]

Endothelin-

1(6-21)-

NH2

KD = 205

(hypothala

mic

binding)

- -

Not a

potent

antagonist

in GI

tract[6]

[6]

G2

(chimeric)

H-Trp-Thr-

Leu-Asn-

Ser-Ala-

Gly-Tyr-

Leu-Leu-

Gly-Pro-

βAla-His-

OH

-
Binds to

GalR2
-

Cardioprot

ective[7]
[7]

Table 3: Comparative data for other chimeric and modified galanin peptides. "-" indicates data

not available.

Signaling Pathways and Experimental Workflows
The diverse physiological effects of galanin are mediated through the differential coupling of its

three receptor subtypes to intracellular signaling pathways. Understanding these pathways is

crucial for interpreting the functional data of chimeric peptides.
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Adenylyl Cyclase
(Inhibition) ↓ cAMP

Click to download full resolution via product page

Galanin Receptor Subtype Signaling Pathways.

The characterization of chimeric galanin peptides involves a series of in vitro and in vivo assays

to determine their binding affinity, functional activity, and physiological effects.
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Experimental Workflow for SAR Studies.

Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki or IC50) of chimeric peptides for

galanin receptors.

1. Membrane Preparation:

Culture cells stably expressing the human galanin receptor subtype of interest (GalR1,

GalR2, or GalR3).

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing

protease inhibitors).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

In a 96-well plate, add the cell membranes (typically 10-50 µg of protein).

Add a fixed concentration of radiolabeled galanin (e.g., [125I]-galanin) to a final

concentration near its KD value.

Add varying concentrations of the unlabeled chimeric peptide (competitor).

For total binding, add assay buffer instead of the competitor.

For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

3. Separation and Counting:

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-

soaked in a solution like polyethyleneimine to reduce non-specific binding.

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

Subtract the non-specific binding from all other measurements to obtain specific binding.

Plot the percentage of specific binding against the logarithm of the competitor concentration.

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific

binding) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L]

is the concentration of the radioligand and KD is its dissociation constant.

cAMP Accumulation Assay (for GalR1 and GalR3)
This assay measures the ability of chimeric peptides to activate or inhibit the Gi/o-coupled

GalR1 and GalR3, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

Seed cells expressing GalR1 or GalR3 in a 96-well plate and grow to confluence.

Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-

methylxanthine) to prevent cAMP degradation.

To measure the inhibition of cAMP production, stimulate the cells with forskolin, an adenylyl

cyclase activator.

Simultaneously, treat the cells with varying concentrations of the chimeric peptide.

Incubate for a specified time (e.g., 30 minutes) at 37°C.

2. Cell Lysis and cAMP Measurement:

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.

Measure the intracellular cAMP concentration using a competitive immunoassay format,

such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked

Immunosorbent Assay (ELISA).

3. Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Determine the cAMP concentration in each sample by interpolating from the standard curve.

Plot the cAMP concentration against the logarithm of the chimeric peptide concentration.
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For agonists, determine the EC50 value (the concentration that produces 50% of the

maximal response) and the Emax (maximal effect). For antagonists, determine the IC50

value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).

Inositol Phosphate (IP1) Accumulation Assay (for GalR2)
This assay is used to measure the activation of the Gq/11-coupled GalR2, which stimulates the

production of inositol phosphates. IP1, a stable downstream metabolite of IP3, is measured.

1. Cell Culture and Stimulation:

Plate cells expressing GalR2 in a 96-well plate.

On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl.

LiCl inhibits the degradation of IP1, allowing it to accumulate.

Add varying concentrations of the chimeric peptide to the wells.

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

2. Cell Lysis and IP1 Detection:

Lyse the cells by adding the lysis reagent from a commercial IP-One HTRF assay kit.

Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the

lysate.

Incubate in the dark at room temperature to allow for the competitive binding reaction to

occur.

3. Measurement and Data Analysis:

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two

wavelengths (e.g., 665 nm and 620 nm).

Calculate the HTRF ratio (665nm/620nm).

Generate a standard curve with known IP1 concentrations.
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Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.

Plot the IP1 concentration against the logarithm of the chimeric peptide concentration and

determine the EC50 and Emax values.

Conclusion
The development of chimeric galanin peptides has provided valuable tools to dissect the

complex pharmacology of the galanin system. By systematically modifying the structure of

these chimeras and evaluating their binding and functional profiles at the different galanin

receptor subtypes, researchers can gain deeper insights into the structure-activity relationships

that govern receptor recognition and activation. The data and protocols presented in this guide

offer a framework for the comparative analysis of existing and novel chimeric galanin peptides,

facilitating the design of next-generation ligands with improved selectivity and therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-
neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides
on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Design of chimeric peptide ligands to galanin receptors and substance P receptors -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. pnas.org [pnas.org]

6. Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-
[Ala10,11]ET-1(6-21)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

7. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b12428320?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://pubmed.ncbi.nlm.nih.gov/11600206/
https://www.researchgate.net/publication/11750584_Characterisation_of_a_new_chimeric_ligand_for_galanin_receptors_galanin1-13-D-Trp32-neuropeptide_Y25-36amide
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://pubmed.ncbi.nlm.nih.gov/7518295/
https://pubmed.ncbi.nlm.nih.gov/1328099/
https://pubmed.ncbi.nlm.nih.gov/1328099/
https://www.pnas.org/doi/10.1073/pnas.161293598
https://pubmed.ncbi.nlm.nih.gov/15985708/
https://pubmed.ncbi.nlm.nih.gov/15985708/
http://2.mol.bio.msu.ru/biokhimiya/contents/v86/pdf/BCM0496.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12428320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Structure-Activity Relationship of Chimeric Galanin
Peptides: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12428320#structure-activity-relationship-of-chimeric-
galanin-peptides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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